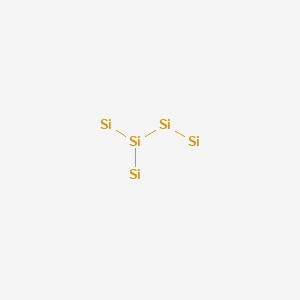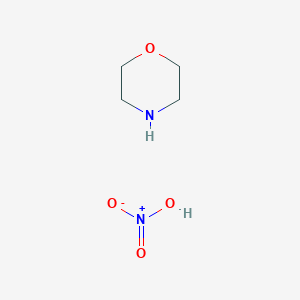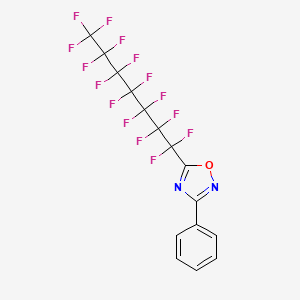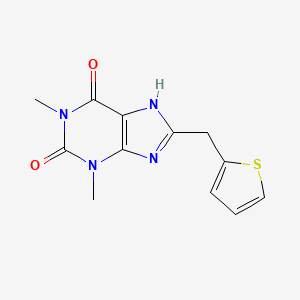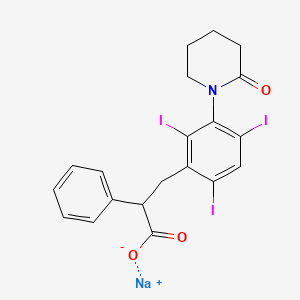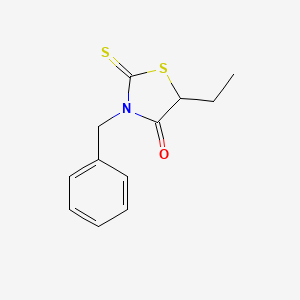
3-Benzyl-5-ethylrhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-ethylrhodanine is an organic compound belonging to the rhodanine family, characterized by a thiazolidine ring with a benzyl and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-ethylrhodanine typically involves the condensation of benzylamine with ethyl isothiocyanate, followed by cyclization. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-5-ethylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or ethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Benzyl-5-ethylrhodanine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-ethylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
3-Benzylrhodanine: Lacks the ethyl group, which may affect its reactivity and biological activity.
5-Ethylrhodanine: Lacks the benzyl group, leading to different chemical and biological properties.
Rhodanine: The parent compound, which serves as a scaffold for various derivatives.
Uniqueness: 3-Benzyl-5-ethylrhodanine is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various applications.
Properties
CAS No. |
21494-69-9 |
|---|---|
Molecular Formula |
C12H13NOS2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
3-benzyl-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NOS2/c1-2-10-11(14)13(12(15)16-10)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
UPRXQAHLBPEUBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=S)S1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)

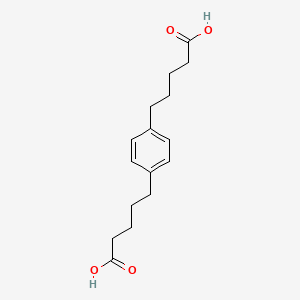


![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
